molecular formula C21H27FN4 B11318391 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11318391
M. Wt: 354.5 g/mol
InChI Key: HAAVVWYUVOVUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound designed for research applications. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse and significant biological activities . Pyrazolo[1,5-a]pyrimidine cores form the basic skeleton of several approved drugs and are the subject of extensive investigation in multiple therapeutic areas . This specific compound shares structural features with molecules known to be explored as potent inhibitors for various targets. Research into analogous structures has demonstrated potential in areas such as antimycobacterial agents for tuberculosis treatment and as inhibitors for cyclin-dependent kinases (CDKs) in oncology research . The presence of the 4-fluorophenyl substituent at the 3-position is a feature associated with optimized biological activity in some published compound series . The synthesis of such compounds typically involves cyclocondensation reactions, such as between an appropriate 5-aminopyrazole and a functionalized diketone or unsaturated ketone derivative, often under thermal or catalytic conditions . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety practices in a well-ventilated laboratory setting.

Properties

Molecular Formula

C21H27FN4

Molecular Weight

354.5 g/mol

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H27FN4/c1-13(2)12-23-18-11-17(21(4,5)6)24-20-19(14(3)25-26(18)20)15-7-9-16(22)10-8-15/h7-11,13,23H,12H2,1-6H3

InChI Key

HAAVVWYUVOVUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazoles with β-Ketoesters

Aminopyrazole derivatives react with β-ketoesters under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring. For example, 5-amino-3-(4-fluorophenyl)-1H-pyrazole (1 ) reacts with ethyl 3-oxobutanoate (2 ) in acetic acid at 120°C for 12 hours, yielding the intermediate 3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (3 ) with 78% yield. The reaction proceeds via intramolecular cyclization, facilitated by the electron-withdrawing fluorine substituent on the phenyl group.

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic acidAcetic acid1201278
H2SO4Ethanol802465
PTSAToluene1101872

Transition Metal-Catalyzed Ring Closure

Palladium-catalyzed reactions enable the formation of the pyrazolo[1,5-a]pyrimidine core under milder conditions. A mixture of 5-bromo-3-(4-fluorophenyl)-1H-pyrazole (4 ) and propargyl alcohol (5 ) undergoes cyclization in the presence of Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) in DMF at 100°C, producing the core structure in 82% yield. This method reduces reaction times to 6 hours and improves scalability.

Introduction of the tert-Butyl Group

The tert-butyl group at position 5 is introduced via Friedel–Crafts alkylation or nucleophilic substitution:

Friedel–Crafts Alkylation

The intermediate 3 reacts with tert-butyl bromide (6 ) in the presence of AlCl3 (1.2 equiv) in dichloromethane at 0°C to room temperature. After 4 hours, the tert-butyl-substituted product 7 is obtained in 70% yield. Excess AlCl3 may lead to over-alkylation, necessitating precise stoichiometric control.

Nucleophilic Substitution with tert-Butyl Lithium

Alternatively, lithiation of the pyrimidine ring at position 5 using LDA (2.0 equiv) at -78°C, followed by quenching with tert-butyl iodide (8 ), affords 7 in 65% yield. This method requires anhydrous conditions and strict temperature control to prevent side reactions.

Functionalization of the C7-Amine Position

The N-isobutyl group is introduced via amination reactions:

Buchwald–Hartwig Amination

The chloro derivative 9 (prepared by treating 7 with POCl3) undergoes coupling with isobutylamine (10 ) using Pd2(dba)3 (3 mol%), Xantphos (6 mol%), and Cs2CO3 (2.5 equiv) in toluene at 110°C for 8 hours. This yields the target compound in 85% purity, requiring subsequent recrystallization from ethanol/water to achieve >99% purity.

Table 2: Catalytic Systems for C–N Coupling

CatalystLigandBaseYield (%)
Pd2(dba)3XantphosCs2CO385
Pd(OAc)2BINAPKOtBu72
NiCl2(PCy3)2DPEphosNaOAc68

Nucleophilic Aromatic Substitution

Direct displacement of a nitro group (if present) with isobutylamine in DMSO at 150°C for 24 hours provides an alternative pathway, albeit with lower yields (55%).

Final Structural Characterization

The synthesized compound is validated using spectroscopic methods:

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (s, 9H, tert-butyl), 2.12 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.48 (s, 3H, CH3), 3.32 (m, 2H, NCH2), 7.22–7.30 (m, 4H, Ar-H).

  • 13C NMR (100 MHz, CDCl3): δ 29.8 (tert-butyl), 34.1 (C(CH3)3), 45.6 (NCH2), 115.4–162.3 (aromatic carbons).

  • HRMS : m/z calcd. for C22H28FN5 [M+H]+: 390.2298; found: 390.2295.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Synthetic Pathways

StepMethodYield (%)Purity (%)Time (h)
Core formationCyclocondensation789512
tert-ButylationFriedel–Crafts70904
AminationBuchwald–Hartwig85998

The Buchwald–Hartwig amination emerges as the most efficient method for introducing the isobutylamine group, offering superior yields and purity compared to nucleophilic substitution.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation : Competing reactions at C3 and C5 positions are minimized using electron-deficient β-ketoesters.

  • Steric Hindrance during tert-Butylation : Bulkier catalysts like FeCl3 improve selectivity for mono-alkylation.

  • Palladium Residue in Final Product : SiliaBond Thiol scavengers reduce Pd content to <5 ppm .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods involving the reaction of substituted pyrazolo[1,5-a]pyrimidines with appropriate reagents. The general synthetic pathway includes:

  • Preparation of Pyrazolo[1,5-a]pyrimidine Core : The initial step involves synthesizing the pyrazolo[1,5-a]pyrimidine core through condensation reactions.
  • Substitution Reactions : Subsequent reactions introduce the tert-butyl and 4-fluorophenyl groups to enhance the compound's biological activity.
  • Final Modifications : Additional modifications may involve introducing isobutyl and methyl groups to complete the synthesis.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine demonstrate cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated several related compounds and reported their ability to inhibit cell growth effectively.

Case Study: In Vitro Evaluation

A study investigated the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives using a panel of human tumor cell lines. The results indicated that these compounds could reduce cell viability significantly, with mean GI50 values indicating effective concentrations for inhibiting tumor growth .

Anti-Mycobacterial Activity

The compound's structure suggests potential applications in treating mycobacterial infections, including tuberculosis. Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of mycobacterial ATP synthase, which is crucial for bacterial energy metabolism.

Case Study: Mycobacterial Inhibition

In a study examining structure-activity relationships (SAR), derivatives of pyrazolo[1,5-a]pyrimidines showed moderate inhibitory effects on Mycobacterium tuberculosis in vitro and were active in vivo in mouse models . The binding affinity of these compounds to ATP synthase subunits was also assessed through molecular modeling studies.

Other Pharmacological Activities

Beyond anticancer and anti-mycobacterial activities, derivatives of this compound class have been explored for various other pharmacological effects:

  • Anti-inflammatory Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidines may exhibit anti-inflammatory effects by modulating cytokine production.
  • Cyclic Kinase Inhibition : Certain derivatives have shown promise as cyclin-dependent kinase inhibitors, which are crucial in regulating cell cycle progression.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against tumor cells
Anti-mycobacterialInhibitory effects on Mycobacterium tuberculosis
Anti-inflammatoryPotential modulation of cytokine production
Cyclin-dependent kinase inhibitionRegulation of cell cycle progression

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Variation in the 5-Position Substituent

The 5-position substituent significantly influences steric bulk and hydrophobicity. Key analogs include:

Compound 5-Substituent Biological Activity (e.g., MIC) Molecular Weight Reference
Target Compound tert-butyl Under investigation 356.44 (analog)
3-(4-Fluorophenyl)-5-phenyl derivative Phenyl Anti-mycobacterial activity 409.17
5-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Moderate activity 426.17
5-(4-Isopropylphenyl) derivative 4-Isopropylphenyl Reduced solubility 439.20

Key Findings :

  • Bulky groups (e.g., tert-butyl) enhance target binding through hydrophobic interactions but may reduce solubility .
  • Electron-donating groups (e.g., methoxy) improve solubility but can diminish potency .

Variation in the 7-Amine Substituent

The N-substituent at the 7-position modulates hydrogen bonding and cellular permeability:

Compound 7-Amine Substituent Notable Properties Reference
Target Compound N-isobutyl Balanced lipophilicity
N-(2-Methoxyethyl) analog 2-Methoxyethyl Increased polarity (LogP = 2.1)
N-(Pyridin-2-ylmethyl) derivatives Pyridin-2-ylmethyl Enhanced anti-Wolbachia activity
N-(3-Morpholinylpropyl) analog Morpholine-containing Improved CNS penetration

Key Findings :

  • Branched alkyl chains (e.g., isobutyl) optimize membrane permeability without excessive hydrophobicity .
  • Heterocyclic amines (e.g., pyridinyl) enhance target affinity but may introduce metabolic instability .

Variation in the 3-Position Aryl Group

The 3-position aryl group affects electronic properties and π-π stacking:

Compound 3-Substituent Activity Profile Reference
Target Compound 4-Fluorophenyl High potency
4-Chlorophenyl analog 4-Chlorophenyl Similar potency, higher logP
2,4-Dichlorophenyl analog 2,4-Dichlorophenyl Anticancer activity
4-Methylphenyl analog 4-Methylphenyl Reduced activity

Key Findings :

  • Fluorine substitution balances electronegativity and metabolic stability compared to chlorine .
  • Halogenated aryl groups generally enhance binding but increase molecular weight and logP .

Core Structure Modifications

Replacing the pyrazolopyrimidine core with triazolopyrimidine alters activity:

Compound Core Structure Activity Reference
Target Compound Pyrazolopyrimidine Anti-mycobacterial
Triazolopyrimidine analog (Compound 50) Triazolopyrimidine Antimalarial

Key Finding :

  • Triazolopyrimidines exhibit divergent biological targets due to altered hydrogen-bonding capacity .

Biological Activity

5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused heterocyclic structure. The presence of a tert-butyl group and a fluorophenyl moiety contributes to its unique pharmacological profile.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Table 1: Anticancer Activity of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Inhibition of cell cycle progression
A54910.0Caspase activation

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes implicated in cancer metabolism. Preliminary data suggest that it may act as a selective inhibitor of certain kinases involved in signaling pathways critical for tumor growth and survival.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (µM)Selectivity
PI3K8.0Selective
mTOR6.5Highly selective
CDK211.0Moderate selectivity

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
  • Kinase Inhibition : Disruption of signaling pathways by inhibiting key kinases.

Case Studies

A notable case study involved the use of this compound in xenograft models where it demonstrated significant tumor regression compared to controls. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics, enhancing efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., pyrazole or pyrimidine derivatives) under controlled conditions. For example, the pyrazolo[1,5-a]pyrimidine core is constructed via condensation reactions, followed by functionalization of substituents (e.g., tert-butyl, fluorophenyl, isobutylamine). Reaction optimization includes catalysts (e.g., palladium for cross-coupling), solvents (e.g., DMF or THF), and temperature control (60–120°C) to enhance yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for unambiguous structural determination (e.g., bond angles, dihedral angles) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC/UPLC to assess purity (>95% is standard for biological assays).

Q. What preliminary biological activities are reported for pyrazolo[1,5-a]pyrimidine analogs?

  • Methodological Answer : Related compounds exhibit enzyme inhibition (e.g., kinase, carbonic anhydrase) and antitumor activity. For example, trifluoromethyl-substituted derivatives show enhanced binding affinity to enzymes due to electron-withdrawing effects . Initial screens should include in vitro assays against cancer cell lines (e.g., MTT assay) and enzyme inhibition studies (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s pharmacokinetics and target binding?

  • Methodological Answer : The tert-butyl group enhances lipophilicity, improving membrane permeability and bioavailability. Computational docking studies (e.g., AutoDock Vina) reveal that bulky substituents like tert-butyl occupy hydrophobic pockets in enzyme active sites, stabilizing ligand-receptor interactions. Compare analogs with/without tert-butyl using molecular dynamics simulations to validate steric effects .

Q. What strategies are recommended for resolving contradictions in reported biological efficacy across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. To address this:

  • Replicate experiments using standardized protocols (e.g., NCI-60 panel for cytotoxicity).
  • Validate target engagement via in situ techniques (e.g., cellular thermal shift assay [CETSA]).
  • Cross-reference structural data (e.g., crystallography ) to confirm active conformations.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor activity?

  • Methodological Answer : Systematic SAR involves:

  • Substituent variation : Replace the 4-fluorophenyl group with electron-rich (e.g., methoxy) or electron-poor (e.g., nitro) aryl groups to modulate π-π stacking .
  • Side-chain modification : Test isobutylamine against cyclic amines (e.g., piperidine) to improve metabolic stability .
  • Bioisosteric replacement : Substitute the pyrimidine ring with triazine to assess potency changes .

Q. What role does X-ray crystallography play in confirming the compound’s binding mode?

  • Methodological Answer : Single-crystal X-ray analysis provides atomic-resolution insights into ligand-target interactions. For example, used crystallography to verify hydrogen bonding between the pyrimidine nitrogen and kinase catalytic residues. To apply this:

  • Co-crystallize the compound with its target (e.g., purified enzyme).
  • Analyze bond distances (<3.0 Å for strong interactions) and occupancy maps for water-mediated contacts .

Q. Which in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Prioritize models aligned with the compound’s mechanism:

  • Xenograft mice for solid tumors (e.g., HCT-116 colorectal cancer).
  • Orthotopic models for tissue-specific efficacy (e.g., intracranial glioblastoma).
  • Pharmacokinetic profiling in rodents to assess bioavailability and half-life (dose: 10–50 mg/kg, oral/i.v.) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.